molecular formula C18H15NO2 B4418906 N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide

N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B4418906
M. Wt: 277.3 g/mol
InChI Key: VZVJDOHPRHERPU-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide is a complex organic compound characterized by the presence of a benzofuran moiety attached to a phenyl ring, which is further connected to a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through cyclization reactions, followed by the attachment of the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The cyclopropanecarboxamide group can enhance the compound’s binding affinity and specificity towards its targets . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-benzofuran-2-yl)phenyl]acetamide
  • N-[4-(1-benzofuran-2-yl)phenyl]propionamide
  • N-[4-(1-benzofuran-2-yl)phenyl]butyramide

Uniqueness

N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties. This group can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(13-5-6-13)19-15-9-7-12(8-10-15)17-11-14-3-1-2-4-16(14)21-17/h1-4,7-11,13H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVJDOHPRHERPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide
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N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide
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N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide
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N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide
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N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide
Reactant of Route 6
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N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide

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